Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS No.: 1160246-96-7
Cat. No.: VC2574372
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160246-96-7 |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)10-18-14/h11H,4-10,15H2,1-3H3 |
| Standard InChI Key | RSXOKGBXILPBOM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CN |
Introduction
Chemical Identity and Physical Properties
Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is characterized by specific molecular identifiers and physical properties that define its chemical identity. These properties provide the fundamental basis for understanding its behavior in various chemical and biological systems.
Basic Identification Parameters
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1160246-96-7 |
| Molecular Formula | C₁₄H₂₆N₂O₃ |
| Molecular Weight | 270.37 g/mol |
| Standard InChI | InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)10-18-14/h11H,4-10,15H2,1-3H3 |
| Standard InChIKey | RSXOKGBXILPBOM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CN |
| PubChem Compound ID | 71305740 |
These identification parameters facilitate precise referencing of the compound in scientific literature and databases, enabling researchers to accurately track and study its properties and applications.
Structural Features
The molecular structure of tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate incorporates several key structural elements:
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A spirocyclic core consisting of a 1-oxa-8-azaspiro[4.5]decane framework
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An aminomethyl (-CH₂NH₂) substituent at position 3
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 8
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A tetrahydrofuran ring fused via a spiro junction with a piperidine ring
The spirocyclic arrangement creates a rigid three-dimensional structure with defined spatial orientation of the functional groups, which can significantly influence its biological interactions and chemical reactivity.
Structural Analysis and Conformational Properties
The three-dimensional architecture of tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate contributes significantly to its chemical behavior and potential biological activity.
Spirocyclic Framework
The 1-oxa-8-azaspiro[4.5]decane core structure represents a bicyclic system where two rings (a tetrahydrofuran and a piperidine) are connected through a common carbon atom (the spiro carbon). This arrangement creates:
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A conformationally constrained molecule with limited rotational freedom
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Specific spatial orientation of functional groups
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Distinct regions of hydrophobicity and hydrophilicity
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A three-dimensional shape that can complement binding pockets in biological targets
The spirocyclic structure provides rigidity to the molecule, which can enhance binding specificity to target proteins by reducing the entropic penalty upon binding.
Functional Group Orientation
The positioning of the aminomethyl group at position 3 of the oxacyclopentane ring creates a primary amine with nucleophilic properties. This functional group:
The tert-butoxycarbonyl group on the nitrogen at position 8 serves as a protecting group commonly used in peptide synthesis and medicinal chemistry. It:
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Increases lipophilicity of the molecule
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Reduces the basicity of the nitrogen atom
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Prevents undesired reactions at this nitrogen during chemical transformations
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Can be selectively removed under acidic conditions to reveal the secondary amine
These structural features collectively determine the physicochemical properties and reactivity patterns of the compound.
Comparative Analysis with Related Compounds
Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate belongs to a family of structurally related compounds with varying substitution patterns. Comparison with these analogs provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
The following table presents a comparative analysis of the target compound with structurally related analogs:
| Compound | CAS Number | Molecular Formula | Key Structural Difference | Similarity Score |
|---|---|---|---|---|
| Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 1160246-96-7 | C₁₄H₂₆N₂O₃ | Reference compound | - |
| Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 1160246-90-1 | C₁₄H₂₆N₂O₃ | Aminomethyl at position 2 | 0.95 |
| Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 1160246-91-2 | C₁₃H₂₄N₂O₃ | Direct amino group at position 3 | Not specified |
| Tert-butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 1779413-16-9 | C₁₃H₂₄N₂O₃ | Amino group at position 4 | 0.96 |
| Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 240401-09-6 | C₁₃H₂₃NO₄ | Hydroxy group at position 3 | Not specified |
| Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 954236-44-3 | C₁₃H₂₁NO₄ | Keto group at position 3 | Not specified |
This comparison reveals how subtle structural modifications—such as changing the position of the aminomethyl group or replacing it with other functional groups—can potentially affect the compound's biological activity and physicochemical properties .
Structure-Property Relationships
The structural variations among these compounds lead to differences in:
These structure-property relationships are crucial for understanding how structural modifications might affect biological activity and for guiding the design of optimized compounds with enhanced properties .
Synthesis Approaches
The synthesis of tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps to construct the spirocyclic framework and introduce the functional groups at the appropriate positions.
Biological Activities and Applications
Azaspiro compounds like tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibit diverse biological activities that make them valuable in pharmaceutical research and drug development.
Structure-Activity Considerations
The biological activity of this compound is likely influenced by several structural features:
These structure-activity relationships are crucial for understanding how the compound might interact with biological systems and for guiding the development of more potent and selective derivatives.
Research Applications and Development Status
Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate finds application primarily in research settings, where it serves as a valuable building block and intermediate in chemical and pharmaceutical studies.
Current Research Applications
The compound is currently utilized in several research contexts:
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Building Block in Medicinal Chemistry: As a versatile scaffold for creating compound libraries
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Intermediate in Drug Synthesis: For constructing more complex drug candidates
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Structure-Activity Relationship Studies: To investigate how structural modifications affect biological activity
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Molecular Probe: To study specific biological pathways and targets
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Reference Standard: For analytical method development and validation
These applications leverage the compound's unique structural features and reactive functional groups to advance various scientific investigations.
Development Status and Future Directions
The development status of tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate appears to be primarily at the research level, with potential for further advancement:
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Current Status: Used mainly as a research tool and synthetic intermediate
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Emerging Applications: Being explored for specific therapeutic targets based on preliminary biological activity data
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Synthetic Optimization: Ongoing efforts to improve synthesis efficiency and scalability
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Derivative Development: Creation of analogs with modified properties for enhanced activity
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Target Identification: Studies to elucidate specific biological targets and mechanisms of action
Future research directions may include more detailed investigations of the compound's biological activities, optimization of its properties for specific applications, and development of more efficient synthetic routes.
Analytical Characterization
Analytical characterization of tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is essential for confirming its identity, assessing its purity, and understanding its properties.
Chromatographic Analysis
Chromatographic methods are commonly employed to assess the purity and facilitate purification of such compounds:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC for purity determination
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Preparative HPLC for purification
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Thin-Layer Chromatography (TLC):
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Monitoring reaction progress
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Qualitative purity assessment
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Gas Chromatography (GC):
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For volatility assessment
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Potentially coupled with mass spectrometry (GC-MS) for additional structural information
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These methods ensure that the compound meets the required specifications for research applications and further development.
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